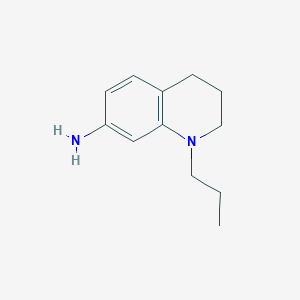

1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine

Description

1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine (CAS: 1049677-37-3) is a tetrahydroquinoline derivative with a propyl substituent at the 1-position and an amine group at the 7-position. Its molecular formula is C₁₂H₁₈N₂, with a molecular weight of 190.28 g/mol . The compound is typically stored under inert gas (nitrogen or argon) at 2–8°C to maintain stability and is commercially available at 95% purity . It serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules and pharmaceuticals .

Propriétés

IUPAC Name |

1-propyl-3,4-dihydro-2H-quinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-7-14-8-3-4-10-5-6-11(13)9-12(10)14/h5-6,9H,2-4,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKBSPMQIOFWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651298 | |

| Record name | 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049677-37-3 | |

| Record name | 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Process Overview:

- Starting Material: Quinoline or substituted quinoline derivatives.

- Reaction Conditions: Catalytic hydrogenation under mild to moderate pressures (1-10 atm) using palladium or platinum catalysts.

- Temperature Range: Typically between 25°C and 100°C.

- Outcome: Formation of tetrahydroquinoline core with high stereoselectivity, which can be further functionalized.

Key Findings:

- Catalytic hydrogenation using palladium catalysts is advantageous for industrial applications due to high selectivity and yield.

- For example, hydrogenation of quinoline in the presence of Pd/C in ethanol yields tetrahydroquinoline efficiently.

- The process allows for subsequent modification at specific positions, including the introduction of amino groups at the 7-position.

Reference:

N-Alkylation of Tetrahydroquinoline

Once the tetrahydroquinoline core is obtained, the next step involves N-alkylation to introduce the propyl group at the nitrogen atom.

Method:

- Reagents: Propyl halides (e.g., propyl chloride or bromide).

- Reaction Conditions: Nucleophilic substitution in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Base: Potassium carbonate or sodium hydride to deprotonate the nitrogen atom.

- Temperature: Room temperature to 60°C.

Example:

- Treatment of tetrahydroquinoline with propyl chloride in the presence of potassium carbonate in DMF results in N-propyl tetrahydroquinoline.

Research Data: This method is well-documented for alkylation of heterocyclic amines, providing high yields and purity.

Reference:

Functionalization at the 7-Position: Introduction of Amine Group

The amino group at position 7 can be introduced via several pathways:

a. Direct Amination via Nucleophilic Substitution

- Using halogenated intermediates (e.g., 7-chlorotetrahydroquinoline) reacted with ammonia or amines under nucleophilic substitution conditions.

b. Reductive Amination

- Starting from aldehyde or ketone derivatives at position 7, reductive amination with ammonia or primary amines can be performed.

- Reagents: Sodium cyanoborohydride or catalytic hydrogenation.

c. Amidation and Subsequent Reduction

- Formation of amides at the 7-position using acyl chlorides or anhydrides, followed by reduction to amines.

Research Findings: The reductive amination method offers high selectivity and operational simplicity, suitable for scale-up.

Reference:

Overall Synthetic Route Summary

Additional Synthetic Strategies

Cyclization of Precursor Compounds

- Cyclization of aminoalkyl or aminoaryl precursors under acidic or basic conditions to form the tetrahydroquinoline ring system.

Multi-Component Reactions

- Use of multicomponent reactions such as the Bischler-Napieralski or Povarov reactions to generate tetrahydroquinoline derivatives, followed by functionalization at the 7-position.

Research Data: These methods are efficient for generating diverse tetrahydroquinoline derivatives, including the propylamine substitution.

Reference:

Notes on Reaction Conditions and Optimization

- Temperature Range: From cryogenic conditions (~−78°C) to elevated temperatures (~200°C), depending on the step.

- Solvent Choice: Non-interfering solvents such as dichloromethane, tetrahydrofuran, or ethanol are preferred.

- Catalysts: Palladium on carbon, Raney nickel, or platinum are commonly used.

- Yield Optimization: Use of excess reagents, controlled temperature, and inert atmospheres improve yields.

Research Findings and Data Tables

Table 1: Summary of Preparation Methods for 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine

Analyse Des Réactions Chimiques

Types of Reactions: 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to the formation of fully saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Fully saturated amines.

Substitution: Substituted tetrahydroquinoline derivatives.

Applications De Recherche Scientifique

1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with various molecular targets. It may act on enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and the structural context of the compound .

Comparaison Avec Des Composés Similaires

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride (CAS: 927684-97-7)

1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (CAS: 927996-58-5)

- Molecular Formula : C₁₂H₁₈N₂O₂S

- Key Differences :

- Applications : Likely used in targeted synthesis requiring sulfonamide-like motifs .

Ring System Modifications

2-Acetyl-7-amino-1,2,3,4-tetrahydroisoquinoline

7-Amino-1,2,3,4-tetrahydroisoquinoline (CAS: 72299-67-3)

- Molecular Formula : C₉H₁₂N₂

- Key Differences :

Physicochemical and Commercial Properties

Activité Biologique

1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine is a member of the tetrahydroquinoline class of compounds, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. The unique structure of this compound, characterized by a propyl group at position one and an amine group at position seven, may influence its biological activity compared to other tetrahydroquinolines.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- RORγ Inhibition : Similar compounds have been shown to act as inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), which plays a critical role in immune response and cancer progression. By inhibiting RORγ transcriptional activity, these compounds can suppress tumor growth and modulate inflammatory responses.

- Nuclear Receptor Modulation : The compound may also interact with other nuclear receptors and enzymes, leading to specific biological effects such as antiproliferative activity against cancer cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Properties :

- In vitro studies have demonstrated that this compound inhibits colony formation in androgen receptor-positive prostate cancer cell lines. It also reduces the expression of oncogenes associated with tumor growth.

- A study indicated its efficacy in suppressing tumor growth in xenograft models.

-

Antimicrobial Activity :

- Compounds within the tetrahydroquinoline class have shown potential as antimicrobial agents against various pathogens. The specific activity of this compound against bacterial strains remains to be fully elucidated but is under investigation.

- Neuroprotective Effects :

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Tetrahydroquinoline | Propyl substitution enhances lipophilicity and potential receptor interactions |

| 5-Methyl-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline | Methyl substitution increases lipophilicity |

| 6-Aminoquinoline | Quinoline | Exhibits antibacterial properties |

| 7-Amino-5-methyl-tetrahydroquinoline | Tetrahydroquinoline | Potentially more active against cancer cells |

The unique propyl substitution at position one may enhance the compound's ability to penetrate biological membranes and interact with molecular targets effectively.

Case Studies

Several studies have explored the pharmacological potential of tetrahydroquinoline derivatives:

- Cancer Therapy : In a study utilizing a prostate cancer model (22rv1 xenograft), this compound demonstrated significant tumor inhibition through modulation of RORγ and related pathways.

- Antimalarial Activity : Related tetrahydroquinoline compounds were screened for activity against Plasmodium falciparum, revealing promising results that could inform future studies on the antimalarial potential of this compound class .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.